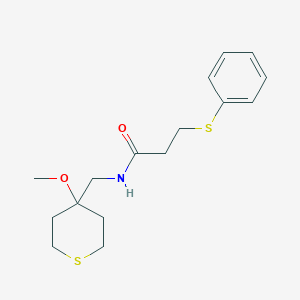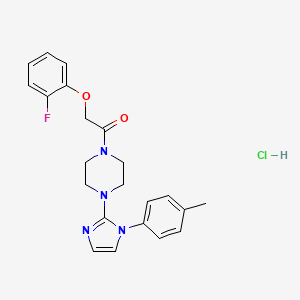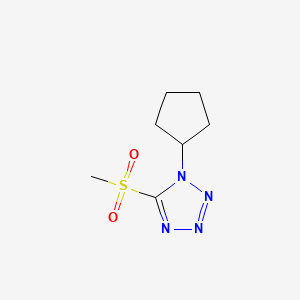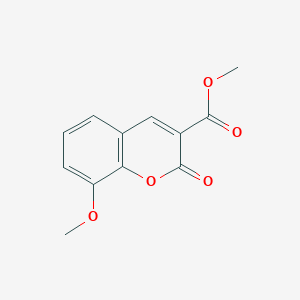
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide is a synthetic organic compound that belongs to the class of thiopyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the thiopyran ring: Starting with a suitable precursor, the thiopyran ring can be synthesized through a cyclization reaction.
Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.
Attachment of the phenylthio group: The phenylthio group can be attached through a nucleophilic substitution reaction using a phenylthiol derivative.
Formation of the amide bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The thiopyran ring and phenylthio group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and phenylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiopyran derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide would depend on its specific biological activity. Generally, thiopyran derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiopyran derivatives: Compounds with similar thiopyran rings but different substituents.
Methoxy-substituted compounds: Compounds with methoxy groups attached to different parts of the molecule.
Phenylthio-substituted compounds: Compounds with phenylthio groups attached to different parts of the molecule.
Uniqueness
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S2/c1-19-16(8-11-20-12-9-16)13-17-15(18)7-10-21-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOKBYLMOWDNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B3014533.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B3014534.png)
![2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B3014535.png)


amino}cyclobutan-1-ol](/img/structure/B3014539.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B3014546.png)

![Tert-butyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B3014550.png)


